molecular formula C16H9N3OS2 B12387773 SARS-CoV-2 3CLpro-IN-17

SARS-CoV-2 3CLpro-IN-17

Katalognummer: B12387773
Molekulargewicht: 323.4 g/mol
InChI-Schlüssel: GHDYRHSJOHGBSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SARS-CoV-2 3CLpro-IN-17 is a compound designed to inhibit the activity of the 3C-like protease (3CLpro) of the SARS-CoV-2 virus. This protease is crucial for the viral replication process, making it a significant target for antiviral drug development. The inhibition of 3CLpro can effectively block the replication of the virus, thereby reducing the viral load in infected individuals .

Vorbereitungsmethoden

The synthesis of SARS-CoV-2 3CLpro-IN-17 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve:

Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring consistency, safety, and cost-effectiveness. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques .

Analyse Chemischer Reaktionen

SARS-CoV-2 3CLpro-IN-17 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and conditions like reflux or room temperature. The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of the original compound with modified functional groups .

Wissenschaftliche Forschungsanwendungen

SARS-CoV-2 3CLpro-IN-17 has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of SARS-CoV-2 3CLpro-IN-17 involves the inhibition of the 3C-like protease (3CLpro) of the SARS-CoV-2 virus. This protease is responsible for cleaving the viral polyproteins into functional proteins necessary for viral replication. By binding to the active site of 3CLpro, this compound prevents the protease from processing the polyproteins, thereby blocking the replication of the virus. The molecular targets involved include the catalytic dyad of 3CLpro, which consists of a cysteine and a histidine residue .

Vergleich Mit ähnlichen Verbindungen

SARS-CoV-2 3CLpro-IN-17 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its non-covalent binding mechanism, which allows for reversible inhibition and potentially fewer side effects compared to covalent inhibitors .

Biologische Aktivität

The SARS-CoV-2 3CLpro (3-chymotrypsin-like protease) plays a crucial role in the viral life cycle by processing polyproteins into functional non-structural proteins necessary for viral replication. As a result, it is a prime target for antiviral drug development. This article focuses on the biological activity of the compound SARS-CoV-2 3CLpro-IN-17, discussing its mechanism of action, efficacy, and relevant research findings.

This compound functions as an inhibitor of the 3CLpro enzyme, which is essential for cleaving polyproteins into non-structural proteins. The inhibition of this protease disrupts the replication cycle of the virus. The compound binds to the active site of the protease, preventing substrate access and subsequent cleavage.

In Vitro Studies

Several studies have evaluated the inhibitory effects of various compounds on SARS-CoV-2 3CLpro, including this compound. Key findings include:

  • Inhibitory Concentration (IC50) : The IC50 value for this compound has been reported to be approximately 0.7 μM, indicating a potent inhibitory effect against the protease .
  • Selectivity : The compound demonstrates selectivity for SARS-CoV-2 over other coronaviruses, such as SARS-CoV and MERS-CoV, due to structural differences in their proteases .

Case Studies and Comparative Data

A comparative analysis of various inhibitors alongside this compound reveals significant insights into its biological activity:

CompoundIC50 (μM)SelectivityNotes
This compound0.7HighEffective against SARS-CoV and MERS-CoV
Ivermectin>85% inhibitionModerateBinds but diffuses out after 85 ns
EravacyclineNot specifiedHighShows antiviral activity with low cytotoxicity
EDP-235Not specifiedModerateBroad-spectrum efficacy in animal models

Biological Activity in Cellular Models

In cellular models, particularly VeroE6 cells infected with SARS-CoV-2, this compound exhibited significant antiviral activity:

  • Cell Protection : Treatment with the compound prior to viral infection resulted in reduced viral replication and cell death.
  • Cytotoxicity Assessment : The compound showed minimal cytotoxic effects at therapeutic concentrations, making it a promising candidate for further development.

Potential for Clinical Application

Given its potent inhibitory activity and selectivity for SARS-CoV-2, this compound is being considered for further preclinical trials to evaluate its efficacy in vivo. Its ability to inhibit viral replication without significant toxicity suggests potential as a therapeutic agent against COVID-19.

Eigenschaften

Molekularformel

C16H9N3OS2

Molekulargewicht

323.4 g/mol

IUPAC-Name

[2-(2-cyanophenothiazin-10-yl)-2-oxoethyl] thiocyanate

InChI

InChI=1S/C16H9N3OS2/c17-8-11-5-6-15-13(7-11)19(16(20)9-21-10-18)12-3-1-2-4-14(12)22-15/h1-7H,9H2

InChI-Schlüssel

GHDYRHSJOHGBSB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C#N)C(=O)CSC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.